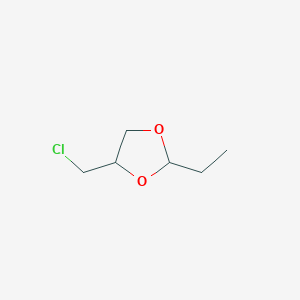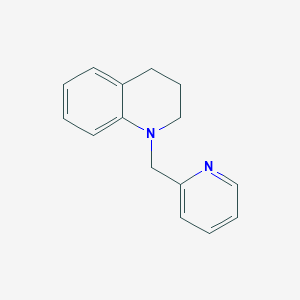
1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline, also known as P2Q, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. P2Q belongs to the class of quinolines, which are known for their diverse biological activities. In recent years, P2Q has been studied extensively for its potential to treat various diseases, including cancer, neurodegenerative disorders, and inflammation.
Mechanism of Action
The mechanism of action of 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline involves the activation of the mitochondrial apoptotic pathway in cancer cells. 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline induces the release of cytochrome c from the mitochondria, which activates caspase-9 and subsequently caspase-3, leading to apoptosis. 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell survival and proliferation. In addition, 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline has been shown to modulate the expression of various genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline has been found to have several biochemical and physiological effects. In cancer cells, 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline induces apoptosis and inhibits cell migration and invasion. In the brain, 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline reduces oxidative stress and inflammation, improves cognitive function, and protects against neurodegeneration. 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline has also been found to possess anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline in lab experiments include its potent anti-cancer and neuroprotective properties, as well as its ability to modulate multiple signaling pathways. 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline in lab experiments is its potential toxicity, which may limit its clinical application. In addition, further studies are needed to fully elucidate the mechanism of action of 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline and its potential side effects.
Future Directions
There are several future directions for research on 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline. One area of interest is the development of 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline derivatives with improved potency and selectivity for specific cancer types. Another direction is the investigation of the potential of 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, further studies are needed to understand the mechanism of action of 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline and its potential side effects, which will be important for its clinical development.
Synthesis Methods
1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline can be synthesized by a variety of methods, including the condensation of 2-pyridinemethanol with 3,4-dihydroquinoline-2(1H)-one in the presence of a Lewis acid catalyst. Another method involves the reaction of 2-pyridinemethanol with 3,4-dihydroquinoline-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
Scientific Research Applications
1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline has been shown to possess potent anti-cancer activity in preclinical studies. It has been found to induce apoptosis (programmed cell death) in cancer cells by activating the mitochondrial pathway. 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline has also been found to inhibit cancer cell migration and invasion, which are critical steps in cancer metastasis. In addition, 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline has been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain. It has been found to improve cognitive function and memory in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
121278-71-5 |
|---|---|
Product Name |
1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline |
Molecular Formula |
C15H16N2 |
Molecular Weight |
224.3 g/mol |
IUPAC Name |
1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C15H16N2/c1-2-9-15-13(6-1)7-5-11-17(15)12-14-8-3-4-10-16-14/h1-4,6,8-10H,5,7,11-12H2 |
InChI Key |
QDWJBPBGGOYDGA-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C1)CC3=CC=CC=N3 |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC3=CC=CC=N3 |
synonyms |
QUINOLINE, 1,2,3,4-TETRAHYDRO-1-(2-PYRIDINYLMETHYL)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




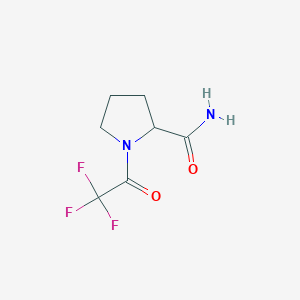
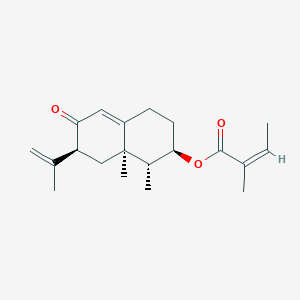
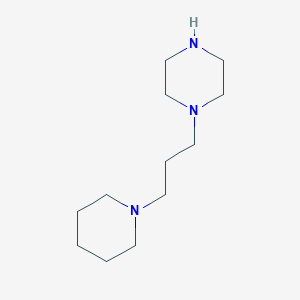
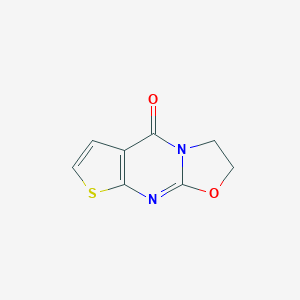
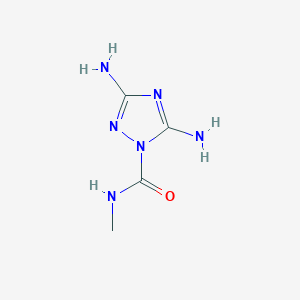
![8-[[(1R)-1-(3,4-dimethoxyphenyl)-2-hydroxyethyl]amino]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B38415.png)


![(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38427.png)

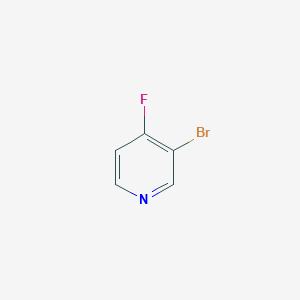
![Aziridine, 1-(tetracyclo[3.2.0.02,7.04,6]hept-1-ylcarbonyl)-(9CI)](/img/structure/B38432.png)
